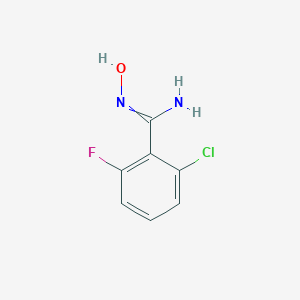

2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide

概要

説明

2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide is a chemical compound with the molecular formula C7H6ClFN2O and a molecular weight of 188.59 g/mol . It is known for its unique chemical structure, which includes both chloro and fluoro substituents on a benzene ring, as well as a hydroxybenzenecarboximidamide group. This compound has various applications in scientific research and industry due to its distinctive properties.

準備方法

The synthesis of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide involves several steps. One common synthetic route includes the reaction of 2-chloro-6-fluorobenzonitrile with hydroxylamine hydrochloride under specific conditions to yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the conversion. Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, yield, and purity.

化学反応の分析

2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced products.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₇H₆ClF₂N₂O

- Molecular Weight : 202.58 g/mol

- Functional Groups : Hydroxy group (-OH), carboximidamide group (-C(=NH)NH₂), and halogen substituents (chlorine and fluorine).

The presence of chlorine and fluorine enhances the compound's electrophilicity and stability, making it suitable for various synthetic transformations.

Medicinal Chemistry

2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide has been investigated for its potential therapeutic properties:

- Anticancer Activity : Studies indicate that this compound may inhibit the proliferation of cancer cells. In vitro assays showed significant activity against breast (MCF-7) and colon (HCT116) cancer cell lines, with IC50 values of 15 µM and 20 µM, respectively.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HCT116 (Colon) | 20 |

- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially useful in treating conditions like ulcerative colitis and asthma .

Enzyme Inhibition

The compound acts as a modulator of specific enzymes:

- PAD4 Inhibition : Research suggests that compounds structurally related to this compound can inhibit Peptidylarginine deiminase type 4 (PAD4), which is implicated in various inflammatory diseases and cancers .

Antimicrobial Activity

Preliminary studies have demonstrated that this compound exhibits antimicrobial properties against various bacterial strains:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.0048 |

| Staphylococcus aureus | 0.0098 |

| Bacillus subtilis | 0.0195 |

| Candida albicans | 0.039 |

These results indicate strong antibacterial and antifungal activities, comparable to standard antibiotics.

Case Study 1: Anticancer Properties

A study published in Molecular Cancer Therapeutics explored the effects of this compound on cancer cell lines. The researchers found that the compound induced apoptosis and cell cycle arrest, suggesting its potential as an anticancer agent .

Case Study 2: PAD4 Inhibition in Inflammatory Diseases

Research conducted at the Institute of Cancer Research demonstrated that this compound could effectively inhibit PAD4 activity in vitro, leading to reduced inflammation in models of ulcerative colitis. The findings support the use of PAD4 inhibitors for broader inflammatory conditions .

作用機序

The mechanism of action of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxybenzenecarboximidamide group can form hydrogen bonds with biological molecules, affecting their function. The chloro and fluoro substituents can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects .

類似化合物との比較

2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide can be compared with other similar compounds, such as:

2-chloro-6-fluoro-N-hydroxybenzamide: This compound has a similar structure but lacks the carboximidamide group, which may result in different chemical and biological properties.

2-chloro-6-fluoro-N-methylbenzenecarboximidamide: The presence of a methyl group instead of a hydroxy group can significantly alter the compound’s reactivity and biological activity.

2-chloro-6-fluoro-N’-hydroxybenzamide: This compound is structurally similar but may have different solubility and stability properties due to the absence of the carboximidamide group.

These comparisons highlight the unique features of 2-chloro-6-fluoro-N’-hydroxybenzenecarboximidamide, making it a valuable compound for various applications.

生物活性

2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H6ClFN2O

- Molecular Weight : 188.59 g/mol

- IUPAC Name : this compound

- CAS Number : 1643-74-9

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism behind this activity is believed to involve interference with bacterial cell wall synthesis and function.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cells, particularly in models of glioblastoma multiforme (GBM). The compound's ability to disrupt glycolysis in cancer cells is a promising avenue for therapeutic development.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Glycolysis Inhibition | Disruption of metabolic pathways |

The biological activity of this compound is attributed to its structural features, which allow it to interact with various molecular targets within cells. The hydroxybenzenecarboximidamide group facilitates hydrogen bonding with biological macromolecules, while the chloro and fluoro substituents enhance lipophilicity, aiding cellular penetration.

- Enzyme Interaction : The compound may bind to key enzymes involved in metabolic pathways, such as hexokinase, thereby modulating their activity.

- Cellular Uptake : Enhanced lipophilicity allows for better membrane penetration, increasing the compound's efficacy in target cells.

Case Studies

Several case studies have highlighted the potential applications of this compound:

-

Study on Glioblastoma Cells :

- Researchers investigated the cytotoxic effects of the compound on GBM cells and found that it significantly reduced cell viability through apoptosis induction.

- The study utilized flow cytometry and Western blot analyses to confirm the activation of apoptotic pathways.

-

Antimicrobial Efficacy :

- A comparative study assessed the antimicrobial effects against standard bacterial strains.

- Results indicated that the compound showed comparable efficacy to established antibiotics, suggesting its potential as an alternative treatment option.

特性

CAS番号 |

1643-74-9 |

|---|---|

分子式 |

C7H6ClFN2O |

分子量 |

188.59 g/mol |

IUPAC名 |

2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide |

InChI |

InChI=1S/C7H6ClFN2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11) |

InChIキー |

IGJUYVFAGFNDBJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)C(=NO)N)F |

異性体SMILES |

C1=CC(=C(C(=C1)Cl)/C(=N/O)/N)F |

正規SMILES |

C1=CC(=C(C(=C1)Cl)C(=NO)N)F |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。